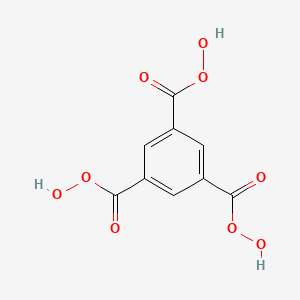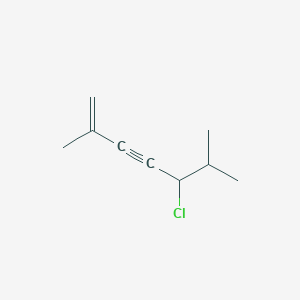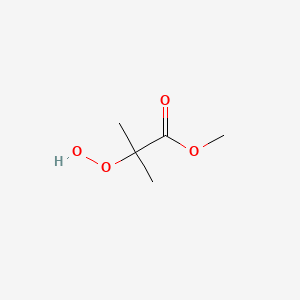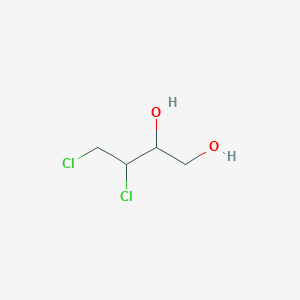![molecular formula C16H19NO3P+ B14494737 (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium CAS No. 63899-11-6](/img/structure/B14494737.png)
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of an aminophenyl group and a dimethoxyphenyl group linked through an ethyl chain to an oxophosphanium moiety
Méthodes De Préparation
The synthesis of (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium typically involves multi-step organic reactions. The process begins with the preparation of the aminophenyl and dimethoxyphenyl precursors. These precursors are then linked through an ethyl chain using a series of reactions, including nucleophilic substitution and coupling reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Analyse Des Réactions Chimiques
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminophenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium involves its interaction with specific molecular targets and pathways. The aminophenyl and dimethoxyphenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The oxophosphanium group may play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium can be compared with other similar compounds, such as:
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]phosphonium: Similar structure but lacks the oxo group, which may affect its reactivity and biological activity.
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]phosphine oxide: Contains a phosphine oxide group instead of oxophosphanium, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
63899-11-6 |
|---|---|
Formule moléculaire |
C16H19NO3P+ |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
(3-aminophenyl)-[2-(2,5-dimethoxyphenyl)ethyl]-oxophosphanium |
InChI |
InChI=1S/C16H19NO3P/c1-19-14-6-7-16(20-2)12(10-14)8-9-21(18)15-5-3-4-13(17)11-15/h3-7,10-11H,8-9,17H2,1-2H3/q+1 |
Clé InChI |
SCXKUEUPLWXCJK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CC[P+](=O)C2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)



